Coumarin 498

Overview

Description

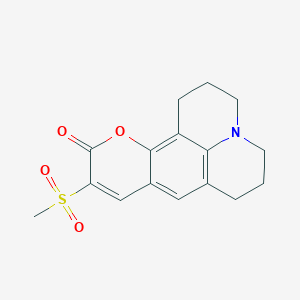

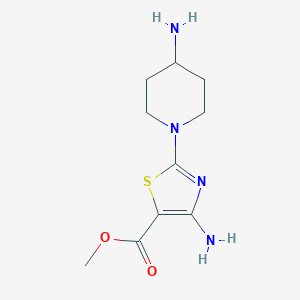

Coumarin 498 is also known as 2,3,6,7-tetrahydro-10-(methylsulfonyl)-1H,5H,11H-1benzopyrano[6,7,8-ij]quinolizin-11-one . It appears as orange crystals and has a molecular weight of 319.00 . Its chemical formula is C16H17NO4S .

Synthesis Analysis

Coumarin derivatives, including Coumarin 498, have been synthesized using various methods. One of the recent advances in the synthesis of coumarin compounds involves the use of various nanoparticles . Several methodologies, especially involving nanocatalysts, have been established to get novel bioactive coumarin derivatives .

Molecular Structure Analysis

The molecular structure of Coumarin 498 is characterized by a benzopyrano[6,7,8-ij]quinolizin-11-one core . This structure is responsible for its unique properties and applications.

Chemical Reactions Analysis

Coumarin derivatives, including Coumarin 498, are extensively used as scaffolds in the synthesis of new heterocyclic systems . Various procedures of one-pot fusion of coumarin derivatives have been reported, including Kostanecki reaction, Knoevenagel condensation, von Pechmann condensation, Michael addition, Heck-lactonization reaction, and Baylis–Hillman reaction using different metal nanoparticles as heterogeneous catalyst .

Physical And Chemical Properties Analysis

Coumarin 498 appears as orange crystals . It has a molecular weight of 319.00 and a chemical formula of C16H17NO4S . It has a maximum absorption wavelength of 430 nm in ethanol and a melting point of 193 °C .

Scientific Research Applications

-

Photophysical Properties and Applications

- Field : Organic & Biomolecular Chemistry

- Application Summary : Coumarin-fused-coumarins have attracted significant attention due to their boundless applications in interdisciplinary areas . They possess interesting photophysical properties depending on the fused coumarin ring systems .

- Methods : Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .

- Results : Some of the noteworthy applications of these coumarin-fused-coumarins are their use in liquid crystal/plasma/brown tube displays, photochemical polymerization, solar cells, optical filters, dyeing, dye lasers and photo registries .

-

Fluorescent Chemosensors

- Field : Molecular Imaging, Analytical, Bioorganic, and Materials Chemistry

- Application Summary : Coumarins have demonstrated various applications in the development of fluorescent chemosensors .

- Methods : The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions pi-stacking, hydrogen bonding, and dipole-dipole interactions .

- Results : Coumarins have been utilized to produce low-cost fluorescent materials .

-

Biological Stains

- Field : Biochemistry

- Application Summary : Coumarin-based ion receptors, fluorescent probes, and biological stains are growing quickly and have extensive applications .

- Methods : These applications are used to monitor timely enzyme activity, complex biological events, as well as accurate pharmacological and pharmacokinetic properties in living cells .

- Results : The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions pi-stacking, hydrogen bonding, and dipole-dipole interactions .

Safety And Hazards

While specific safety and hazard information for Coumarin 498 was not found, general safety measures for handling coumarins include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for Coumarin 498 were not found, coumarins in general have attracted considerable research interest due to their wide range of applications, such as in dye-sensitized solar cells and dye lasers . The synthesis and functionalization of coumarins have advanced with innovative strategies, enabling the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures . This has enhanced the biological and physico-chemical properties of the compounds obtained .

properties

IUPAC Name |

5-methylsulfonyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-22(19,20)13-9-11-8-10-4-2-6-17-7-3-5-12(14(10)17)15(11)21-16(13)18/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJWIXMOCGJKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumarin 498 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)

![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)

![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)

![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)

![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)

![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434498.png)